

# An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde (CAS: 2631-77-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Diiodosalicylaldehyde

Cat. No.: B1329479

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## Introduction

**3,5-Diiodosalicylaldehyde** is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and two iodine atoms on the benzene ring, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly Schiff bases and their metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications in catalysis and sensing. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **3,5-Diiodosalicylaldehyde**, with a focus on experimental details and data presentation for the scientific community.

## Physicochemical and Spectroscopic Data

The fundamental properties of **3,5-Diiodosalicylaldehyde** are summarized in the tables below, providing a quick reference for researchers.

### Table 1: General Properties of 3,5-Diiodosalicylaldehyde

Property	Value	Reference
CAS Number	2631-77-8	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> I <sub>2</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	373.91 g/mol	[1][2][3][4]
IUPAC Name	2-hydroxy-3,5-diiodobenzaldehyde	[5]
Appearance	Solid	[1][3]
Melting Point	109-110 °C	[1][3]
Solubility	Insoluble in water.	[6]

**Table 2: Spectroscopic Data of 3,5-Diiodosalicylaldehyde**

Spectroscopic Technique	Key Data and Interpretation
<sup>1</sup> H NMR	The proton NMR spectrum of 3,5-Diiodosalicylaldehyde in CDCl <sub>3</sub> typically shows three distinct signals: a singlet for the aldehydic proton (CHO) at around 9.8 ppm, a singlet for the hydroxyl proton (OH) which can vary in chemical shift, and two doublets in the aromatic region corresponding to the two aromatic protons. The coupling constant between the aromatic protons is typically small (around 2-3 Hz), indicative of a meta-relationship.
<sup>13</sup> C NMR	The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon (C=O) will appear at the downfield region (around 190-200 ppm). The carbon attached to the hydroxyl group (C-OH) will also be downfield, and the two iodinated carbons will have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (110-160 ppm).
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands for the hydroxyl group (O-H stretch, broad band around 3200-3400 cm <sup>-1</sup> ), the aldehydic C-H stretch (around 2850 and 2750 cm <sup>-1</sup> ), and a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1650-1670 cm <sup>-1</sup> .
Mass Spectrometry (MS)	The mass spectrum will show a prominent molecular ion peak (M <sup>+</sup> ) at m/z 374, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two iodine atoms.

## Safety and Handling

**3,5-Diiodosalicylaldehyde** is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

**Table 3: Hazard and Safety Information for 3,5-Diiodosalicylaldehyde**

Hazard Statement	Precautionary Statement
H315: Causes skin irritation. <a href="#">[1]</a> <a href="#">[3]</a>	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. <a href="#">[1]</a> <a href="#">[3]</a>
H319: Causes serious eye irritation. <a href="#">[1]</a> <a href="#">[3]</a>	P280: Wear protective gloves/protective clothing/eye protection/face protection. <a href="#">[1]</a> <a href="#">[3]</a>
H335: May cause respiratory irritation. <a href="#">[1]</a> <a href="#">[3]</a>	P302+P352: IF ON SKIN: Wash with plenty of soap and water. <a href="#">[1]</a> <a href="#">[3]</a>
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. <a href="#">[1]</a> <a href="#">[3]</a>	

## Synthesis of 3,5-Diiodosalicylaldehyde

A common and reliable method for the synthesis of **3,5-Diiodosalicylaldehyde** involves a two-step process starting from salicylic acid. The first step is the di-iodination of salicylic acid to form 3,5-diiodosalicylic acid, followed by the selective reduction of the carboxylic acid to the aldehyde.

## Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid

This procedure is adapted from the well-established method for the iodination of salicylic acid.  
[\[7\]](#)

Materials:

- Salicylic acid
- Iodine monochloride (ICl)
- Glacial acetic acid
- Water
- Acetone
- 5% Sodium sulfite solution

Procedure:

- In a suitable reaction vessel equipped with a mechanical stirrer, dissolve salicylic acid (1.0 eq.) in glacial acetic acid.
- With continuous stirring, add a solution of iodine monochloride (2.1 eq.) in glacial acetic acid to the reaction mixture.
- Add water to the mixture, which will result in the precipitation of a yellow solid.
- Heat the reaction mixture to approximately 80°C with stirring for about 40 minutes.
- Allow the mixture to cool to room temperature.
- Collect the precipitate by vacuum filtration and wash it sequentially with acetic acid and then with water.
- To remove any unreacted iodine, wash the solid with a 5% sodium sulfite solution until the color of the filtrate is no longer brown.
- Recrystallize the crude product from an acetone-water mixture to obtain pure 3,5-diiodosalicylic acid.

## Experimental Protocol: Reduction of 3,5-Diiodosalicylic Acid to 3,5-Diiodosalicylaldehyde

The selective reduction of the carboxylic acid to an aldehyde can be achieved via a two-step process: conversion to an acid chloride followed by reduction.

#### Step 1: Synthesis of 3,5-Diiodosalicyl Chloride

Materials:

- 3,5-Diiodosalicylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous toluene
- Dimethylformamide (DMF) (catalytic amount)

Procedure:

- To a suspension of 3,5-diiodosalicylic acid (1.0 eq.) in anhydrous toluene, add a catalytic amount of DMF.
- Slowly add thionyl chloride (1.5 eq.) to the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
- Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-diiodosalicyl chloride, which can be used in the next step without further purification.

#### Step 2: Reduction of 3,5-Diiodosalicyl Chloride to **3,5-Diiodosalicylaldehyde**

A controlled reduction is necessary to prevent over-reduction to the alcohol. The Rosenmund reduction or reduction with specific hydrides at low temperatures are suitable methods.

Materials:

- 3,5-Diiodosalicyl chloride
- Palladium on barium sulfate ( $\text{Pd}/\text{BaSO}_4$ ) catalyst (for Rosenmund reduction)

- Quinoline-sulfur (catalyst poison)
- Anhydrous toluene or xylene
- Hydrogen gas
- OR Lithium tri-tert-butoxyaluminum hydride ( $\text{LiAl}(\text{OtBu})_3$ )
- Anhydrous tetrahydrofuran (THF)

Procedure (Rosenmund Reduction):

- Dissolve the crude 3,5-diiodosalicyl chloride in anhydrous toluene.
- Add the  $\text{Pd}/\text{BaSO}_4$  catalyst and a small amount of the quinoline-sulfur poison.
- Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature (e.g., 80-120°C).
- Monitor the reaction progress by TLC or GC.
- Once the reaction is complete, filter off the catalyst.
- Wash the filtrate with a dilute sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting crude **3,5-Diiodosalicylaldehyde** by recrystallization or column chromatography.

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## Applications in Organic Synthesis: Synthesis of Schiff Bases

A primary application of **3,5-Diiodosalicylaldehyde** is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases are valuable ligands in coordination chemistry and have been investigated for their biological activities.

## Experimental Protocol: General Synthesis of a Schiff Base from 3,5-Diiodosalicylaldehyde

This protocol describes a general procedure for the synthesis of a Schiff base from **3,5-Diiodosalicylaldehyde** and a generic primary amine ( $R-NH_2$ ).

Materials:

- **3,5-Diiodosalicylaldehyde**
- Primary amine (e.g., aniline, substituted anilines, alkylamines)
- Ethanol or methanol
- Glacial acetic acid (catalytic amount, optional)

Procedure:

- Dissolve **3,5-Diiodosalicylaldehyde** (1.0 eq.) in a minimal amount of hot ethanol in a round-bottom flask.
- In a separate container, dissolve the primary amine (1.0 eq.) in ethanol.
- Add the solution of the primary amine dropwise to the stirred solution of **3,5-Diiodosalicylaldehyde**.
- A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.
- Monitor the reaction by Thin Layer Chromatography (TLC).



- After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with cold ethanol to remove any unreacted starting materials.
- The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

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## Potential Applications in Drug Development

The derivatives of **3,5-Diiodosalicylaldehyde**, particularly Schiff bases and their metal complexes, have shown promise in various areas of drug development. The presence of iodine atoms can enhance the lipophilicity of the molecules, potentially improving their membrane permeability and bioavailability. Furthermore, the Schiff base linkage and the overall molecular geometry are crucial for biological activity.

- **Antimicrobial Agents:** Many Schiff bases derived from **3,5-Diiodosalicylaldehyde** have been reported to exhibit significant antibacterial and antifungal activities. The diiodo-substitution pattern is often associated with enhanced antimicrobial efficacy.
- **Anticancer Agents:** Certain metal complexes of these Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The coordination of a metal ion can introduce new mechanisms of action, such as DNA binding and cleavage, or the inhibition of key enzymes.
- **Enzyme Inhibitors:** The structural features of these compounds make them potential candidates for the design of enzyme inhibitors, targeting specific active sites through hydrogen bonding, hydrophobic interactions, and coordination with metal cofactors.

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## Conclusion

**3,5-Diiodosalicylaldehyde** is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and its key application in the preparation of Schiff bases. The experimental protocols and tabulated data are intended to be a useful resource for researchers and scientists working in drug development and related fields. The continued exploration of derivatives of **3,5-Diiodosalicylaldehyde** is likely to lead to the discovery of new compounds with important biological activities and practical applications.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)